1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

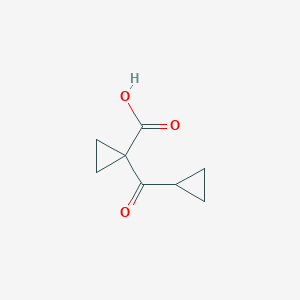

1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C8H10O3 and a molecular weight of 154.16 g/mol . This compound is characterized by the presence of two cyclopropane rings, each attached to a carboxyl group. It is primarily used in research and industrial applications due to its unique structural properties.

準備方法

The synthesis of 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid can be achieved through several methods:

Alkylation of Glycine Equivalents: This involves the alkylation of glycine equivalents with 1,2-electrophiles.

Intramolecular Cyclization: This method uses γ-substituted amino acid derivatives to form the cyclopropane ring.

Cyclopropanation of Alkenes: This involves the use of diazo compounds, ylides, and carbene intermediates to cyclopropanate alkenes.

Industrial production methods often involve bulk custom synthesis and procurement, ensuring the compound is available for various research and industrial applications .

化学反応の分析

1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various industrial chemicals and materials.

作用機序

The mechanism of action of 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, influencing biochemical pathways and cellular processes .

類似化合物との比較

1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds such as:

Cyclopropanecarboxylic acid: This compound has a similar cyclopropane ring structure but lacks the additional carboxyl group.

Cyclopropanecarbonyl chloride: This compound is used as an alkylating reagent and has a similar cyclopropane structure.

1-Cyano-1-cyclopropanecarboxylic acid: This compound is used in the synthesis of various chemical building blocks.

The uniqueness of this compound lies in its dual cyclopropane rings and carboxyl groups, which provide distinct chemical and physical properties.

生物活性

1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention due to its potential biological activities. This compound, along with its analogs, is being studied for various applications, including its role in plant biology and potential therapeutic uses. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and implications in various fields.

Chemical Structure and Properties

This compound has a unique cyclopropane ring structure that influences its chemical behavior and biological interactions. The presence of the cyclopropanecarbonyl group contributes to its reactivity and potential as a bioactive agent.

1. Antiviral Properties

Research has indicated that compounds similar to this compound may exhibit antiviral properties. For instance, derivatives containing cyclopropyl moieties have shown significant anti-HIV activity with low effective concentrations (EC50 values in the nanomolar range) against wild-type HIV-1 strains. The structural characteristics of these compounds allow them to interact favorably with viral enzymes, enhancing their potency against resistant strains .

2. Ethylene Biosynthesis Inhibition

The compound has been studied for its ability to inhibit ethylene biosynthesis in plants. Cyclopropane carboxylic acids have been identified as effective inhibitors of 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, an enzyme crucial for ethylene production. This inhibition can delay fruit ripening and senescence, making these compounds valuable in agricultural applications .

Table 1: Inhibition Potency of Cyclopropane Derivatives on Ethylene Biosynthesis

| Compound | Binding Energy (kcal/mol) | Binding Constant (Kb) (M−1) |

|---|---|---|

| (1R,2R)(E)-2-phenyl-cyclopropane-1-carboxylic acid | -6.5 | 5.94 × 10^4 |

| (1R,2S)(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | 4.94 × 10^4 |

| Methylcyclopropane | -3.1 | 0.188 × 10^3 |

The biological activity of this compound can be attributed to several mechanisms:

- Molecular Interaction : The cyclopropyl moiety facilitates interactions with specific enzymes, enhancing binding affinity and specificity.

- Structural Modifications : Variations in substituents on the cyclopropane ring can significantly alter the compound's biological efficacy, allowing for tailored applications in medicinal chemistry and agriculture.

Case Study 1: Anti-HIV Activity

In a study examining various derivatives of cyclopropanecarboxylic acids, compounds with cyclopropyl groups were identified as highly potent against HIV replication. The most effective compounds exhibited EC50 values as low as 0.53 nM, demonstrating their potential as therapeutic agents against HIV .

Case Study 2: Plant Stress Resistance

Another study focused on the application of 1-amino-cyclopropane-1-carboxylic acid (ACCA), a compound closely related to the target compound. ACCA was shown to enhance maize resistance against drought and pathogenic stress by modulating ethylene biosynthesis pathways. This finding highlights the agricultural potential of cyclopropane derivatives in improving crop resilience .

特性

IUPAC Name |

1-(cyclopropanecarbonyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-6(5-1-2-5)8(3-4-8)7(10)11/h5H,1-4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPFMUISQDUZOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70520669 |

Source

|

| Record name | 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86101-65-7 |

Source

|

| Record name | 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。